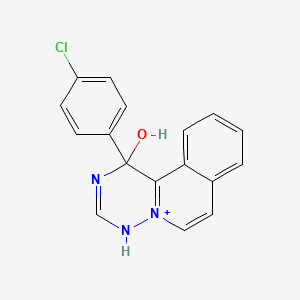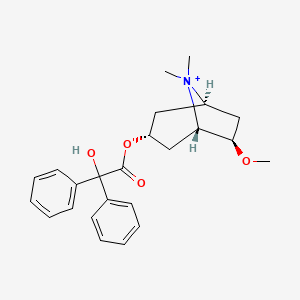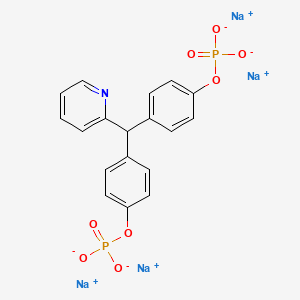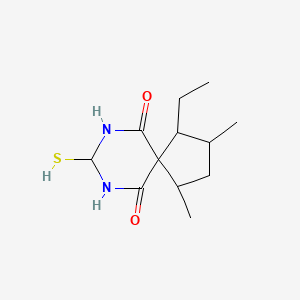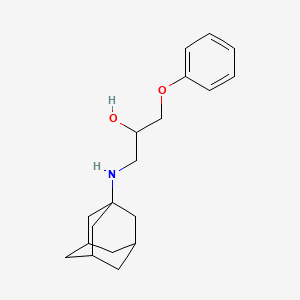
Mantabegron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Mantabegron can be synthesized through a multi-step process involving the reaction of adamantane with phenoxypropanol. The synthetic route typically involves:
Formation of the adamantane derivative: Adamantane is reacted with a suitable amine to form the adamantane derivative.
Coupling with phenoxypropanol: The adamantane derivative is then coupled with phenoxypropanol under specific reaction conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Mantabegron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced derivatives .
Scientific Research Applications
Mantabegron has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Studied for its effects on beta-3 adrenoreceptors and its potential therapeutic applications.
Medicine: Investigated for its potential use in treating conditions related to beta-3 adrenoreceptor activity, such as overactive bladder.
Industry: Used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
Mantabegron exerts its effects by acting as a beta-3 adrenoreceptor agonist. It binds to beta-3 adrenoreceptors, leading to the activation of downstream signaling pathways. This results in various physiological effects, such as relaxation of smooth muscle in the bladder, which can help alleviate symptoms of overactive bladder .
Comparison with Similar Compounds
Mantabegron is unique compared to other beta-3 adrenoreceptor agonists due to its specific chemical structure and properties. Similar compounds include:
Mirabegron: Another beta-3 adrenoreceptor agonist used to treat overactive bladder. .
Solabegron: A beta-3 adrenoreceptor agonist with a different chemical structure and pharmacological profile
Properties
CAS No. |
36144-08-8 |
|---|---|
Molecular Formula |
C19H27NO2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-(1-adamantylamino)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C19H27NO2/c21-17(13-22-18-4-2-1-3-5-18)12-20-19-9-14-6-15(10-19)8-16(7-14)11-19/h1-5,14-17,20-21H,6-13H2 |
InChI Key |
OVHWFGPUZGJWAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC(COC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


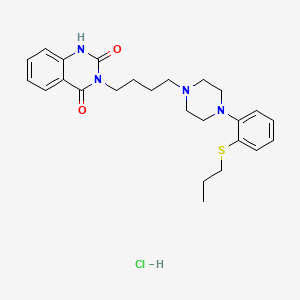
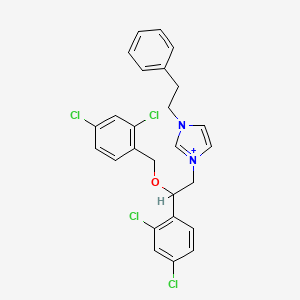

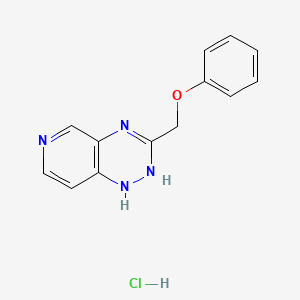
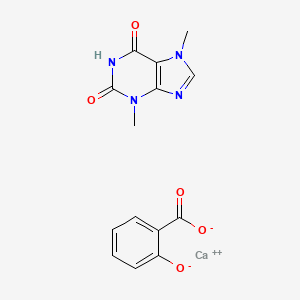
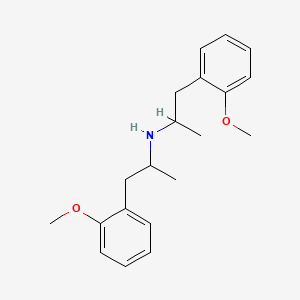
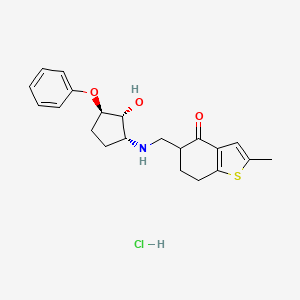
![Sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate](/img/structure/B10859453.png)
